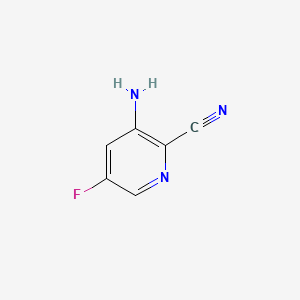

3-Amino-5-fluoropyridine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-5-fluoropyridine-2-carbonitrile is a chemical compound with the molecular formula C6H4FN3 and a molecular weight of 137.11 g/mol . It is also known by other names such as 3-Amino-5-fluoropicolinonitrile and 3-Amino-2-cyano-5-fluoropyridine . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Métodos De Preparación

The synthesis of 3-Amino-5-fluoropyridine-2-carbonitrile involves several methods. One common method includes the fluorination of pyridine derivatives. For example, 3-Bromo-2-nitropyridine reacts with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) to produce fluorinated pyridine derivatives . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Análisis De Reacciones Químicas

3-Amino-5-fluoropyridine-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom, which is an electron-withdrawing group.

Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include tetrabutylammonium fluoride, dimethylformamide, aluminum fluoride, and copper fluoride . The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyridine ring.

Aplicaciones Científicas De Investigación

3-Amino-5-fluoropyridine-2-carbonitrile has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Amino-5-fluoropyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in drug discovery and development . The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the pyridine ring.

Comparación Con Compuestos Similares

3-Amino-5-fluoropyridine-2-carbonitrile can be compared with other fluorinated pyridine derivatives, such as:

2-Fluoropyridine: Similar in structure but lacks the amino and cyano groups, making it less reactive in certain chemical reactions.

3,5-Difluoropyridine-2-carbonitrile: Contains an additional fluorine atom, which can alter its chemical reactivity and biological activity.

5-Amino-2-fluoropyridine: Similar in structure but with the amino group in a different position, affecting its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile compound for various applications.

Actividad Biológica

3-Amino-5-fluoropyridine-2-carbonitrile is a pyridine derivative with significant biological activity, particularly in medicinal chemistry and biochemistry. This compound is recognized for its ability to interact with various biological targets, including enzymes and receptors, thereby influencing metabolic pathways and cellular processes. This article reviews the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and potential applications in drug development.

This compound exhibits unique biochemical properties due to its structural components:

- Hydrogen Bonding : The amino group allows the compound to form hydrogen bonds with active site residues of enzymes, which can inhibit or modulate their activity.

- Halogen Bonding : The presence of fluorine enhances the compound's ability to engage in halogen bonding, further affecting its interactions with biomolecules.

- Cellular Effects : This compound influences various cellular processes, including cell signaling pathways and gene expression. It has been shown to modulate the activity of kinases and phosphatases, impacting phosphorylation states of key signaling proteins.

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Enzyme Inhibition : The compound can bind to specific enzymes involved in nucleotide synthesis, affecting metabolic pathways.

- Gene Regulation : It interacts with transcription factors, influencing gene expression and the transcriptional landscape within cells.

- Subcellular Localization : The compound's distribution within cellular compartments is influenced by targeting signals and post-translational modifications, affecting its functional outcomes.

Research Findings

Recent studies have highlighted the biological activities and potential therapeutic applications of this compound:

- Anticancer Activity : Research indicates that this compound may possess anticancer properties by inhibiting specific oncogenic pathways. For instance, it has been evaluated as a potential inhibitor for fibroblast growth factor receptors (FGFR), which are implicated in various cancers .

- Antiviral Properties : Preliminary findings suggest that this compound may exhibit antiviral activity, making it a candidate for further exploration in antiviral drug development.

Case Studies

Several case studies have documented the efficacy of this compound in various experimental settings:

- In vitro Studies : In vitro assays demonstrated that the compound effectively inhibits specific kinases involved in cancer proliferation at submicromolar concentrations. These results suggest its potential as a therapeutic agent targeting cancer cell lines with FGFR abnormalities .

- Pharmacological Investigations : Pharmacological studies indicated that this compound could enhance the efficacy of existing drugs when used in combination therapies, particularly in oncology settings .

Applications in Drug Development

The unique properties of this compound position it as a valuable scaffold for drug development:

- Medicinal Chemistry : It serves as a building block for synthesizing novel pharmaceuticals targeting specific enzymes or receptors associated with disease pathways.

- Agrochemicals : The compound has applications in developing agrochemicals, such as herbicides and insecticides due to its chemical reactivity and biological activity.

Propiedades

IUPAC Name |

3-amino-5-fluoropyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVUOJDYRBJEKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744347 |

Source

|

| Record name | 3-Amino-5-fluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374115-60-2 |

Source

|

| Record name | 3-Amino-5-fluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.